molecular formula C14H21N3O3S B7079505 N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide

N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide

Cat. No.: B7079505
M. Wt: 311.40 g/mol
InChI Key: YVRDQYHDPUPDBK-UHFFFAOYSA-N
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Description

N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide: is a complex organic compound that features a thiazole ring, a hydroxymethyl group, and an azocane ring

Properties

IUPAC Name

N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-9-11-10-21-13(16-11)7-15-12(19)8-17-6-4-2-1-3-5-14(17)20/h10,18H,1-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRDQYHDPUPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)NCC2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the hydroxymethyl group. The azocane ring is then synthesized separately and coupled with the thiazole derivative under specific conditions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxo group in the azocane ring can be reduced to a hydroxyl group.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the oxo group results in a hydroxyl-substituted azocane.

Scientific Research Applications

N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.

    3-(Trifluoromethyl)benzylamine: Shares some structural similarities but differs in its functional groups and applications.

Uniqueness

N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-2-(2-oxoazocan-1-yl)acetamide is unique due to its combination of a thiazole ring, hydroxymethyl group, and azocane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

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